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Introduction

Keverprazan is a novel potassium-competitive acid blocker (P-CAB) that potently and
reversibly inhibits the gastric H+,K+-ATPase, the proton pump responsible for the final step of
acid secretion in the stomach.[1][2] Unlike traditional proton pump inhibitors (PPIs) which
require acidic activation and bind irreversibly, Keverprazan's mechanism of action allows for a
rapid onset of action and sustained acid suppression, offering a promising alternative for the
management of acid-related disorders.[1][3] This document provides a detailed protocol for an
in vitro H+,K+-ATPase inhibition assay to evaluate the potency of Keverprazan and presents
clinical data summarizing its efficacy.

Mechanism of Action

Keverprazan competitively blocks the potassium-binding site of the H+,K+-ATPase enzyme in
gastric parietal cells.[1] This inhibition prevents the exchange of intracellular H+ for extracellular
K+, thereby halting the secretion of gastric acid.[1] The reversibility of this binding allows for a
more controlled and potentially safer modulation of gastric pH compared to the covalent
inhibition by PPIs.[1]
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Figure 1: Mechanism of Keverprazan Inhibition

Quantitative Data Summary

The following tables summarize the pharmacokinetic and pharmacodynamic parameters of

Keverprazan from clinical studies.

Table 1: Pharmacokinetics of Keverprazan in Healthy Subjects
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Keverprazan (20 Keverprazan (40
Parameter Reference
mg) mg)
Tmax (median, h) 1.25-3.0 1.25-3.0 [3]
t1/2 (h) on Day 7 6.23 7.01 [3]
Cmax (ng/mL) on Da
(ng/mL) Y 43.1 93.2 [3]
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Table 2: Pharmacodynamics of Keverprazan in Healthy Subjects (Day 7)

Vonoprazan Keverprazan Keverprazan

Parameter Reference
(20 mg) (20 mg) (40 mg)

Intragastric pH >

5 Holding Time 99.0 97.4 100.0 [3][4]

Ratio (%)

Table 3: Clinical Efficacy of Keverprazan in Duodenal Ulcer Healing

Healing Rate at Healing Rate at
Treatment Group Reference
Week 4 Week 6
Keverprazan (20 mg) 87.27% 96.36% [5]
Keverprazan (30 mg) 90.16% 98.36% [5]
Lansoprazole (30 mg)  79.69% 92.19% [5]

Experimental Protocol: In Vitro H+,K+-ATPase
Inhibition Assay

This protocol describes a method to determine the inhibitory activity of Keverprazan on H+,K+-
ATPase isolated from gastric microsomes. The assay measures the amount of inorganic
phosphate (Pi) released from the hydrolysis of ATP.
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Materials and Reagents

o H+,K+-ATPase enriched microsomes (prepared from fresh porcine or rabbit gastric mucosa)

Keverprazan

Omeprazole (as a positive control)

ATP disodium salt

Tris-HCI buffer (pH 7.4)

Magnesium chloride (MgCI2)

Potassium chloride (KCI)

Trichloroacetic acid (TCA)

Ammonium molybdate

Fiske-Subbarow reagent (or similar phosphate detection reagent)

Bovine Serum Albumin (BSA) for protein quantification

Spectrophotometer

l. Preparation of Gastric H+,K+-ATPase Microsomes

Obtain fresh gastric mucosa from the fundic region of a porcine or rabbit stomach.

Homogenize the mucosal scrapings in ice-cold Tris-HCI buffer (200 mM, pH 7.4).

Centrifuge the homogenate at 5,000 x g for 10 minutes to remove cell debris.

Collect the supernatant and centrifuge at 20,000 x g for 30 minutes.

Resuspend the resulting pellet (microsomal fraction) in Tris-HCI buffer.
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o Determine the protein concentration of the microsomal preparation using the Bradford assay
with BSA as a standard.

o Store the enzyme preparation at -80°C until use.

Il. H+,K+-ATPase Inhibition Assay

Click to download full resolution via product page

Figure 2: H+ K+-ATPase Inhibition Assay Workflow

e Prepare Reagents:

o

Reaction Buffer: 40 mM Tris-HCI (pH 7.4), 2 mM MgCI2, 2 mM KCI.
o ATP Solution: 20 mM ATP in deionized water.

o Keverprazan Stock Solution: Prepare a stock solution of Keverprazan in a suitable
solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations
for the assay.

o Stopping Reagent: 10% (w/v) Trichloroacetic acid (TCA).

o Phosphate Detection Reagent: Prepare according to the manufacturer's instructions (e.g.,
Fiske-Subbarow reagent).

e Assay Procedure: a. In a microcentrifuge tube, add the following in order:

Reaction Buffer

Keverprazan solution (or vehicle for control)

H+,K+-ATPase microsomal preparation (final protein concentration ~10-20 u g/well ) b.
Pre-incubate the mixture for 30 minutes at 37°C. c. Initiate the reaction by adding the ATP

o

o

o
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solution to a final concentration of 2 mM. d. Incubate for 30 minutes at 37°C. e. Terminate
the reaction by adding an equal volume of ice-cold 10% TCA. f. Centrifuge at 2,000 x g for
10 minutes to pellet the precipitated protein. g. Transfer the supernatant to a new tube.

e Phosphate Determination: a. To the supernatant, add the phosphate detection reagent
according to the chosen method's protocol. b. Allow the color to develop as specified in the
protocol. c. Measure the absorbance at the appropriate wavelength (e.g., 660 nm for the
Fiske-Subbarow method) using a spectrophotometer.

o Data Analysis: a. Calculate the amount of inorganic phosphate released using a standard
curve prepared with known concentrations of phosphate. b. Calculate the percentage of
inhibition for each Keverprazan concentration relative to the control (vehicle-treated)
samples. c. Determine the IC50 value of Keverprazan by plotting the percentage of
inhibition against the logarithm of the inhibitor concentration and fitting the data to a
sigmoidal dose-response curve.

Conclusion

Keverprazan is a potent inhibitor of the gastric H+,K+-ATPase, demonstrating significant and
sustained suppression of gastric acid. The provided in vitro assay protocol offers a reliable
method for evaluating the inhibitory activity of Keverprazan and similar P-CABs, which is
crucial for preclinical research and drug development in the field of acid-related gastrointestinal
disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Keverprazan: A Novel Potassium-Competitive Acid
Blocker for Gastric Acid Suppression]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15591018#protocol-for-keverprazan-h-k-atpase-
inhibition-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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